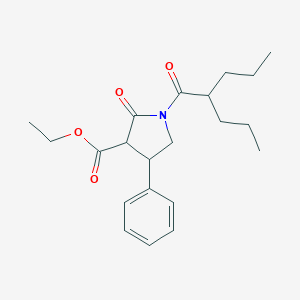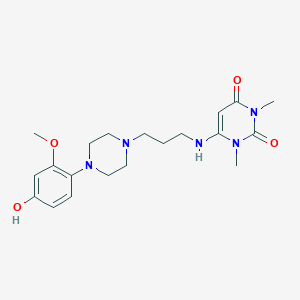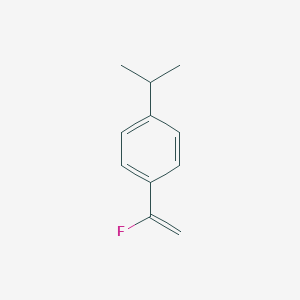
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene, also known as FEB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FEB is a derivative of benzene and is classified as an arylalkene. It is a colorless liquid with a molecular weight of 162.22 g/mol and a boiling point of 100-101°C.
Mechanism Of Action
The mechanism of action of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is not fully understood, but it is believed to act as a nucleophile in organic reactions. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is also known to undergo addition reactions with various electrophiles, such as aldehydes and ketones.
Biochemical And Physiological Effects
Limited research has been conducted on the biochemical and physiological effects of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene. However, studies have shown that 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene has low toxicity and is not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene in lab experiments is its high reactivity, which allows for efficient synthesis of organic molecules. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is also relatively easy to handle and has low toxicity, making it a safe option for researchers. However, one limitation of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for the use of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene in scientific research. One area of interest is the development of new materials, such as organic semiconductors and light-emitting diodes. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene may also be used in the synthesis of new drugs and pharmaceuticals. Additionally, further research is needed to fully understand the mechanism of action and potential applications of 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene in organic chemistry.
Synthesis Methods
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene can be synthesized through a variety of methods, including the reaction of 1,4-dihalobenzene with a fluoroalkene in the presence of a palladium catalyst. Other methods involve the use of Grignard reagents or the reduction of nitrobenzene with a fluoroalkene.
Scientific Research Applications
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene has shown promising results in various scientific research applications. It has been used as a ligand in metal-catalyzed cross-coupling reactions, which are important in the synthesis of organic molecules. 1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene has also been used in the development of new materials, such as conducting polymers and liquid crystals.
properties
CAS RN |
133367-98-3 |
|---|---|
Product Name |
1-(1-Fluoroethenyl)-4-(propan-2-yl)benzene |
Molecular Formula |
C11H13F |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
1-(1-fluoroethenyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H13F/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,3H2,1-2H3 |
InChI Key |
WGKCXMSQAOAXIM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=C)F |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=C)F |
synonyms |
Benzene, 1-(1-fluoroethenyl)-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



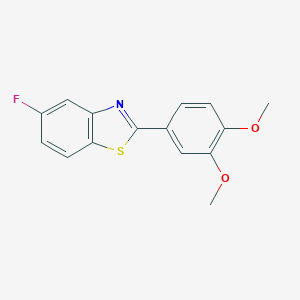
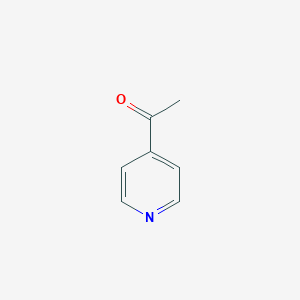
![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
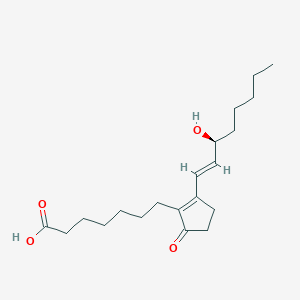
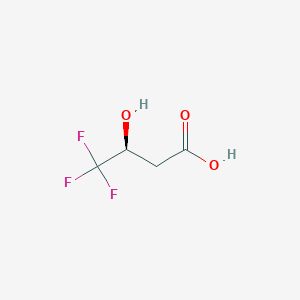
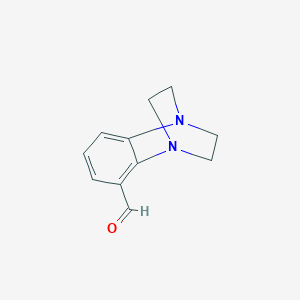
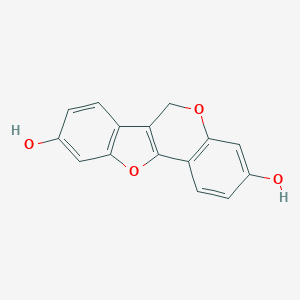
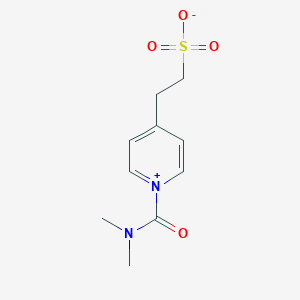
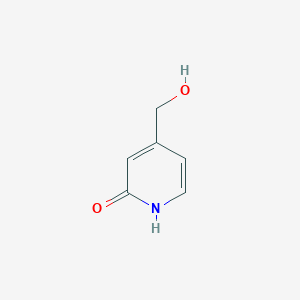
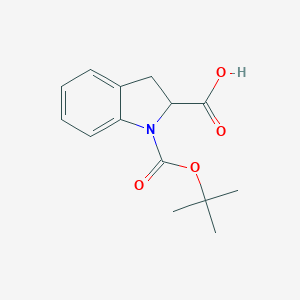
![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)
